N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide is a synthetic organic compound that features a benzodioxole ring fused with a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with formaldehyde under acidic conditions.
Bromination and Chlorination: The benzodioxole derivative is then subjected to bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.
Amidation: The final step involves the formation of the benzamide by reacting the halogenated benzodioxole with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination and chlorination steps, as well as automated systems for the amidation process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the benzodioxole ring.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole ring structure allows it to interact with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-chlorobenzamide: Similar structure but lacks the bromine atom.
N-(1,3-benzodioxol-5-yl)-5-bromo-2-methylbenzamide: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potency and selectivity in various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-bromo-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO3/c15-8-1-3-11(16)10(5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWQDBFIPIFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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